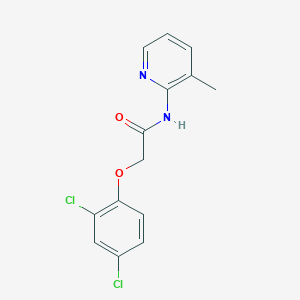

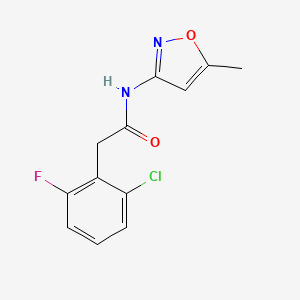

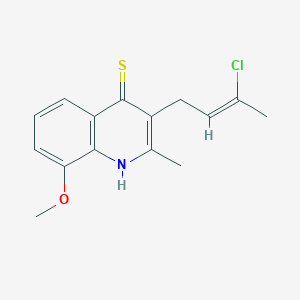

2-(2,4-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide, commonly known as 'dicamba,' is a herbicide used to control broadleaf weeds in various crops. It belongs to the group of benzoic acid herbicides and is widely used in agriculture. Dicamba was first synthesized in 1958 and has since been used as an effective herbicide.

Mechanism of Action

Dicamba works by disrupting the normal growth and development of plants. It is a selective herbicide that targets broadleaf weeds and does not harm grasses. Dicamba is absorbed by the leaves of the plant and then translocated to the growing points, where it disrupts the normal growth and development of the plant. This results in the death of the plant.

Biochemical and Physiological Effects:

Dicamba affects the biochemical and physiological processes of the plant. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic levels of these amino acids in the plant, which ultimately results in the death of the plant. Dicamba also affects the photosynthetic process of the plant by inhibiting the activity of photosystem II.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide in laboratory experiments due to its effectiveness in controlling broadleaf weeds. It is also relatively easy to use and has a low toxicity level. However, one of the limitations of dicamba is that it can be volatile and can drift to non-target areas, causing damage to other crops and plants. This can lead to inaccurate results in laboratory experiments.

Future Directions

There are several future directions for research on dicamba. One area of research is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the development of new methods for controlling herbicide-resistant weeds. Additionally, more research is needed to understand the long-term effects of dicamba on the environment and human health. Finally, research is needed to develop new technologies for reducing the volatility and drift of dicamba in agricultural settings.

Conclusion:

In conclusion, dicamba is a widely used herbicide that has been extensively studied in scientific research. It is effective in controlling broadleaf weeds and has a low toxicity level. However, it can be volatile and can drift to non-target areas, causing damage to other crops and plants. Future research on dicamba should focus on developing new herbicides that are more effective and environmentally friendly, as well as developing new methods for controlling herbicide-resistant weeds.

Synthesis Methods

Dicamba can be synthesized by the reaction of 2,4-dichlorophenol with chloroacetyl chloride, followed by the reaction of the resulting product with 3-methyl-2-pyridinecarboxylic acid. The final product obtained is dicamba. The synthesis of dicamba is a complex process that involves several steps and requires expertise in organic chemistry.

Scientific Research Applications

Dicamba is widely used in scientific research to study the effects of herbicides on plants and the environment. It has been used in various studies to investigate the mechanisms of action of herbicides and their effects on plant growth and development. Dicamba is also used in research to study the development of herbicide-resistant weeds and to develop new herbicides that are more effective and environmentally friendly.

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-9-3-2-6-17-14(9)18-13(19)8-20-12-5-4-10(15)7-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGDFZCVQHCNSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356882 |

Source

|

| Record name | STK182142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide | |

CAS RN |

5538-97-6 |

Source

|

| Record name | STK182142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)

![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)

![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)

![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)